JTV-519 (K201) vs Diltiazem: Divergent Protection Against Isoproterenol-Induced Fatal Ventricular Arrhythmias in Rats
In a direct head-to-head comparison in rats under Ca²⁺ loading and isoproterenol challenge, JTV-519 (K201) significantly suppressed fatal ventricular arrhythmia incidence and mortality, whereas diltiazem failed to provide protection [1]. Both compounds were administered at the same dose (1 mg/kg) prior to isoproterenol infusion, enabling a direct efficacy comparison under identical experimental conditions.
| Evidence Dimension | Incidence of fatal ventricular arrhythmia and mortality |
|---|---|
| Target Compound Data | 2 of 10 animals (20% incidence) |
| Comparator Or Baseline | Diltiazem: 8 of 10 animals (80% incidence); Vehicle control: 9 of 10 animals (90% incidence) |
| Quantified Difference | JTV-519 reduced incidence by 60 percentage points versus diltiazem (20% vs 80%; p<0.05); diltiazem showed no significant difference from vehicle |
| Conditions | Adult male Wistar rats; CaCl₂ infusion (12 mg/kg/min for 20 min) followed by isoproterenol (6 μg/kg/min) with CaCl₂; K201 or diltiazem (both 1 mg/kg) administered before isoproterenol |
Why This Matters
This demonstrates that under catecholamine-induced Ca²⁺ overload conditions—a clinically relevant arrhythmogenic state—conventional L-type Ca²⁺ channel blockade (diltiazem) is ineffective, whereas JTV-519's combined RyR2 stabilization and multi-channel blockade confers significant protection, directly informing compound selection for ischemia-reperfusion arrhythmia research.
- [1] Otani N, et al. Protective effect of K201 on isoproterenol-induced and ischemic-reperfusion-induced ventricular arrhythmias in the rat: comparison with diltiazem. J Cardiovasc Pharmacol Ther, 2013, 18(2):184-90. View Source
